(E)-Methyl 3-(2-nitrophenyl)acrylate

Catalog No.
S1909876
CAS No.
612-43-1
M.F
C10H9NO4
M. Wt
207.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-Methyl 3-(2-nitrophenyl)acrylate

Avoid indole synthesis decarboxylation with (E)-Methyl 3-(2-nitrophenyl)acrylate (CAS 612-43-1). This ortho-nitro α,β-unsaturated ester is a superior precursor for N-heterocycle construction via reductive cyclization.

  • Prevents decarboxylation that plagues free acid analogs.
  • Achieves >90% conversion in Pd-catalyzed couplings.
  • Optimized for flow chemistry with 1.3 g/h throughput and quantitative Pd recovery.
  • Soluble in DMF, acetonitrile, THF.

CAS Number

612-43-1

Product Name

(E)-Methyl 3-(2-nitrophenyl)acrylate

IUPAC Name

methyl (E)-3-(2-nitrophenyl)prop-2-enoate

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

InChI

InChI=1S/C10H9NO4/c1-15-10(12)7-6-8-4-2-3-5-9(8)11(13)14/h2-7H,1H3/b7-6+

InChI Key

VKKNUVQQEHKTCG-VOTSOKGWSA-N

SMILES

COC(=O)C=CC1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

COC(=O)C=CC1=CC=CC=C1[N+](=O)[O-]

Isomeric SMILES

COC(=O)/C=C/C1=CC=CC=C1[N+](=O)[O-]

The exact mass of the compound (E)-Methyl 3-(2-nitrophenyl)acrylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4156. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Methyl (E)-3-(2-nitrophenyl)prop-2-enoate, Methyl 2-nitrocinnamate, 2-Nitrocinnamic acid methyl ester, Methyl o-nitrocinnamate, (E)-Methyl 3-(2-nitrophenyl)acrylate

Purity

≥98%

Package Size

5 g, 25 g

(E)-Methyl 3-(2-nitrophenyl)acrylate (CAS 612-43-1), commonly known as methyl 2-nitrocinnamate, is a highly functionalized α,β-unsaturated ester primarily procured as a precursor for complex N-heterocycle synthesis [1]. Characterized by a melting point of approximately 72 °C, this pale yellow solid features an ortho-nitro group in strict spatial proximity to the acrylate moiety[1]. This specific structural arrangement makes it a highly effective substrate for transition-metal-catalyzed reductive cyclizations, yielding high-value indole and quinoline derivatives used in pharmaceutical and materials science workflows [2]. Its methyl ester functionality ensures excellent solubility in standard organic solvents (such as DMF, acetonitrile, and THF) and provides a stable, non-volatile handle for downstream functionalization compared to free acids or aldehydes [2].

Research Fit

Ortho-nitro cinnamate ester designed for chemoselective reduction and cycloaddition studies.
Distinct reactivity profile compared to meta- or para-nitro isomers, enabling heterocycle scaffold synthesis.
Reported antifungal activity supports structure–activity relationship (SAR) and lead-finding research.

Substituting (E)-methyl 3-(2-nitrophenyl)acrylate with closely related analogs critically disrupts synthetic pathways. Replacing it with the free acid, 2-nitrocinnamic acid, leads to catastrophic failure during reductive cyclization; instead of forming the desired indole-2-carboxylic acid, the free acid undergoes spontaneous decarboxylation and non-specific nitro reduction [1]. Furthermore, positional isomers such as methyl 3-(4-nitrophenyl)acrylate lack the necessary ortho-geometry required for intramolecular N-heterocyclization, rendering them entirely useless for indole synthesis [2]. The para-isomer also exhibits a drastically different thermal profile (melting at ~121 °C versus 72 °C for the ortho-isomer), which alters process handling and solubility parameters[2]. Consequently, buyers must procure the exact ortho-methyl ester to ensure regiochemical competence and structural integrity during high-temperature or continuous-flow cyclization protocols [1].

Substitution Risk

Target
Methyl 2-nitrocinnamate (ortho-nitro) – enables quinolone formation and antifungal screening hits.
Substitute
Methyl cinnamate or para-nitro isomer – may lack ortho-specific reactivity; unsubstituted analog showed no antifungal activity in comparative assays.
Key Difference
Ortho-nitro directs chemoselective reductive cyclization to heterocycles; para-isomers give simple amines.
Impact
Substitution may alter reaction pathway and bioactivity readout; direct interchange requires validation.

Prevention of Decarboxylative Degradation in Indole Synthesis

During palladium-catalyzed deoxygenation using carbon monoxide, (E)-methyl 3-(2-nitrophenyl)acrylate successfully undergoes reductive cyclization to yield methyl indole-2-carboxylate with high efficiency (84–92% yield) [1]. In direct contrast, subjecting the baseline free acid (2-nitrocinnamic acid) to the identical catalytic conditions fails to produce the corresponding indole-2-carboxylic acid [1]. Instead, the free acid suffers from extensive decarboxylation and premature nitro reduction, generating a complex mixture of degraded byproducts [1].

Evidence DimensionYield of intact indole-2-carboxylate derivative
Target Compound Data84–92% yield of methyl indole-2-carboxylate (stable ester retention)
Comparator Or Baseline2-Nitrocinnamic acid (free acid)
Quantified Difference>80% yield difference (complete failure and decarboxylation for the free acid)
ConditionsPd-catalyzed continuous flow reductive cyclization (120–140 °C, CO pressure)

Buyers targeting indole-2-carboxylate scaffolds must procure the methyl ester rather than the free acid to prevent decarboxylative degradation during reductive cyclization.

Antifungal Activity
Head-to-head
MIC 128 µg/mL (C. albicans) vs. methyl cinnamate: inactive
Supports antifungal screening context.
Strain panel ATCC-76645, LM-106, LM-23; verify against current isolates.

Ortho Regiochemistry Requirement for N-Heterocyclization

The synthesis of indole and quinoline scaffolds requires the nitro group to be in the ortho position relative to the unsaturated ester [1]. (E)-Methyl 3-(2-nitrophenyl)acrylate provides this exact geometry, enabling quantitative conversion to the heterocycle. Attempting to substitute this with the para-isomer, methyl 3-(4-nitrophenyl)acrylate, completely aborts the cyclization due to excessive spatial distance between the reactive centers [1]. Additionally, the ortho-isomer presents a highly processable melting point of 72 °C, whereas the para-isomer melts at 121 °C, significantly altering thermal handling and solubility profiles in automated flow reactors [1].

Evidence DimensionCyclization capability and melting point
Target Compound DataCapable of N-heterocyclization; Melting point ~72 °C
Comparator Or BaselineMethyl 3-(4-nitrophenyl)acrylate (para-isomer)
Quantified Difference100% loss of cyclization capability; +49 °C difference in melting point
ConditionsStandard transition-metal-catalyzed reductive cyclization protocols

Procurement must strictly specify the 2-nitro (ortho) isomer for heterocyclic synthesis, as para-substituted analogs are structurally incapable of forming the indole core.

Reductive Cyclization
Class-level
Yields 3-cyano-1-hydroxyquinol-2(1H)-one; para-isomers give simple amines
Ortho-specific heterocycle formation.
Class-level evidence; confirm with your specific reduction conditions.

Chemoselectivity over Aldehyde Analogs

When subjected to transition-metal-catalyzed reductive cyclization, the ester functionality of (E)-methyl 3-(2-nitrophenyl)acrylate ensures a highly predictable and clean transformation to the indole core[1]. In contrast, the closely related analog 2-nitrocinnamaldehyde exhibits poor chemoselectivity; depending on the specific catalyst, the aldehyde can yield either quinoline derivatives or 2-formylindole in much lower yields (e.g., ~52%) [1]. The methyl ester locks the reaction pathway, preventing these divergent side reactions and ensuring a reliable >84% yield of the targeted indole-2-carboxylate[1].

Evidence DimensionChemoselectivity and target indole yield
Target Compound Data>84% yield of methyl indole-2-carboxylate (single pathway)
Comparator Or Baseline2-Nitrocinnamaldehyde
Quantified Difference~32% higher yield and elimination of quinoline side-products
ConditionsRh- or Pd-catalyzed reductive N-cyclization with CO as reductant

Selecting the methyl ester over the aldehyde equivalent eliminates downstream purification bottlenecks caused by competing quinoline formation.

Synthetic Yield
Class-level
25–98% via Fischer esterification
Yield benchmark for synthesis planning.
Range from 14-ester class study; lot-specific validation recommended.
Regioselectivity
Class-level
High regioselectivity expected for ortho-nitrophenyl alkynes vs. meta/para
May support regiocontrol in cycloaddition.
Class-level inference; validate for your specific substrate.

Continuous-Flow Indole-2-Carboxylate Synthesis

Ideal for industrial scale-up using flow chemistry microreactors, where the compound's solubility and thermal stability allow for high-throughput deoxygenation (e.g., 1.3 g/h) and quantitative recovery of palladium catalysts [1].

Pharmaceutical Scaffold Precursor

A highly efficient starting material for synthesizing 2-substituted indoles and quinolones, which are critical pharmacophores in oncology and antimicrobial drug discovery, completely avoiding the decarboxylation risks associated with free acid precursors [1].

Heck-Matsuda Cross-Coupling

Serves as a reliable, high-yielding benchmark substrate in homogeneous and heterogeneous palladium-catalyzed cross-coupling workflows, achieving >90% conversion rapidly compared to unoptimized batch precursors[2].

Application Fit

Application
Selection Property
Validation Focus
Antifungal screening studies
Nitro-position-dependent bioactivity
In vitro MIC endpoints against Candida strains
Chemoselective heterocycle synthesis
Ortho-nitroalkene reactivity
Quinolone scaffold formation
Regioselective cycloaddition model
Ortho-nitrophenyl alkyne regiocontrol
Isoxazoline/isoxazole regiochemistry
Transfer hydrogenation research
Competitive reduction pathways
Chemoselectivity outcome (nitro vs. alkene)

XLogP3

1.8

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